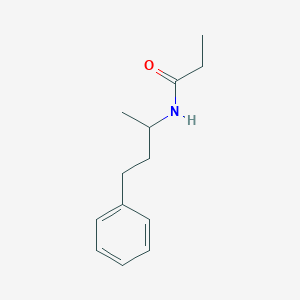

N-(4-phenylbutan-2-yl)propanamide

Description

N-(4-Phenylbutan-2-yl)propanamide is a secondary amide characterized by a propanamide backbone (CH3CH2CONH-) linked to a 4-phenylbutan-2-yl group. The compound’s phenyl and alkyl substituents likely influence its physicochemical properties, including solubility, stability, and biological interactions.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.3g/mol |

IUPAC Name |

N-(4-phenylbutan-2-yl)propanamide |

InChI |

InChI=1S/C13H19NO/c1-3-13(15)14-11(2)9-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,14,15) |

InChI Key |

ASEOMIRZIMEYSQ-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC(C)CCC1=CC=CC=C1 |

Canonical SMILES |

CCC(=O)NC(C)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analog: N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide

- Molecular Formula : C16H24N2O2 .

- Synthesis : Likely involves nucleophilic substitution or amidation reactions, similar to methods described for α-thioamide precursors (e.g., 2-(4-Methoxybenzenethio)propanamide) .

- Differentiation : The piperidinyl group introduces tertiary amine functionality, which may improve membrane permeability compared to the simpler alkyl chain in N-(4-phenylbutan-2-yl)propanamide.

Fentanyl Analog: 4-Fluoroisobutyrylfentanyl (4F-iBF)

- Molecular Formula : C23H28FN3O .

- Key Features : Contains a fluorophenyl group and phenethylpiperidinyl moiety, contributing to high opioid receptor affinity.

- Applications : Potent analgesic activity but associated with significant toxicity risks.

- Structural Contrast : The isobutyramide group (vs. propanamide) and fluorinated aromatic ring enhance lipophilicity and receptor binding, underscoring the critical role of substituents in pharmacological potency.

N-{2-[N-(4-Methylphenyl)Oxamoyl]Phenyl}Propanamide

- Molecular Formula : C18H18N2O3 .

- Synthesis : Formed via heterocyclic ring cleavage of isatin derivatives, with yields influenced by reaction conditions .

- Differentiation : The oxamoyl group introduces additional hydrogen-bonding sites, which may enhance crystallinity and stability compared to simpler propanamides.

Methoxy- and Chloro-Substituted Propanamides

- Examples :

- Key Features : Substituted aryl groups modulate electronic properties and solubility. Methoxy groups enhance electron density, while chloro substituents increase hydrophobicity.

- Applications : Evaluated for neuroprotective effects in SH-SY5Y cell models, with substituent position (para vs. meta) affecting activity .

Bulky Aromatic Propanamides

- Examples: N-(4-Benzoylphenyl)-2-methylpropanamide (C17H17NO2) . N-(4-Chloro-2-methylphenyl)-2-(phenylsulfanyl)propanamide (C16H16ClNOS) .

- Synthesis : Likely involves coupling reactions between activated carboxylic acids and amines, as seen in thioamide preparations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.